molecular formula C15H9Cl2N3 B2929654 2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine CAS No. 1402225-89-1

2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine

Cat. No.: B2929654
CAS No.: 1402225-89-1
M. Wt: 302.16
InChI Key: RURFAZNYUZFHSC-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with a biphenyl group at the 2-position and chlorine atoms at the 4- and 6-positions. Its dichloro-triazine scaffold enables versatile reactivity, making it a precursor for synthesizing derivatives with tailored electronic, biological, or material properties. The biphenyl moiety enhances steric bulk and π-conjugation, influencing solubility, thermal stability, and optoelectronic behavior .

Properties

IUPAC Name

2,4-dichloro-6-(3-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURFAZNYUZFHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402225-89-1
Record name 2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 3-aminobiphenyl with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the substitution of chlorine atoms on the cyanuric chloride with the amino group of the biphenyl compound. The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The biphenyl group can undergo oxidation to form biphenyl derivatives, while reduction reactions can modify the triazine ring.

    Coupling Reactions: The biphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substituted Triazines: Products formed by nucleophilic substitution.

    Biphenyl Derivatives: Products formed by oxidation or reduction of the biphenyl group.

    Coupled Products: Complex molecules formed by coupling reactions.

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The biphenyl group and triazine ring contribute to its binding affinity and specificity, allowing it to exert its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Key Features Reference ID
2-(3'-Chloro-biphenyl-3-yl)-4,6-diphenyl-triazine 3'-Cl-biphenyl (2), Ph (4,6) Enhanced electron-withdrawing effect; used in OLEDs
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) Biphenyl (2,4,6) High thermal stability; triplet energy host for OLEDs
2-(4-Fluorophenyl)-4,6-diphenyl-triazine 4-F-Ph (2), Ph (4,6) Fluorine-induced polarity; potential optoelectronic applications
2-(Piperazinyl)-4,6-bisarylhydrazino-triazine Piperazinyl (2), arylhydrazino (4,6) Antimicrobial activity; epoxy resin curing agent
2,4,6-Tri([1,1'-biphenyl]-3-yl)-triazine Biphenyl (2,4,6) Starburst electron-transport material; high triplet energy

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Chloro or fluoro substituents enhance electron deficiency, improving charge transport in optoelectronics .
  • Biphenyl vs. Phenyl : Biphenyl groups extend π-conjugation, increasing thermal stability (e.g., T2T decomposes above 400°C) .
  • Amino/Hydrazino Derivatives: Substitution with amines or hydrazines introduces biological activity (e.g., antimicrobial) and utility in polymer chemistry .

Physical and Electronic Properties

Property Target Compound 2-(3'-Cl-biphenyl)-4,6-diphenyl-triazine T2T 2-(Piperazinyl)-triazine
Solubility Low in polar solvents Moderate in THF Low in alcohols High in DMF
Melting Point 220–225°C (decomp.) 198–202°C >300°C 180–185°C
Triplet Energy (eV) ~2.8 (estimated) 2.9 3.0 N/A
Application OLED intermediate, dendrimers OLED host OLED host Epoxy curing, antimicrobial

Electronic Behavior :

  • Biphenyl-substituted triazines (e.g., T2T) exhibit high triplet energies (>3.0 eV), making them ideal hosts for blue phosphorescent OLEDs .
  • Chloro substituents reduce HOMO-LUMO gaps, enhancing electron mobility in charge-transport layers .

Biological Activity

2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine (CAS No. 1402225-89-1) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₉Cl₂N₃
  • Molecular Weight : 302.16 g/mol
  • Purity : >98%

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that derivatives of triazine compounds exhibit a range of pharmacological effects including anticancer, antimicrobial, and neuroprotective activities.

  • Enzyme Inhibition : Compounds containing the triazine moiety have been shown to inhibit key enzymes associated with neurodegenerative diseases. For instance:
    • Significant inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been reported for structurally similar triazines .
    • IC₅₀ values for AChE inhibition were found to be as low as 0.051 µM for certain derivatives .
  • Anticancer Activity : Triazine derivatives have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
  • Antimicrobial Properties : The compound has shown moderate antifungal activity against resistant strains of Candida species, suggesting potential applications in treating fungal infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAChE IC₅₀ = 0.051 µM; BACE1 IC₅₀ = 9.00 µM
AnticancerInduction of apoptosis in various cancer cell lines
AntimicrobialModerate activity against fluconazole-resistant strains

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of triazine derivatives, it was found that certain compounds exhibited significant protective effects against oxidative stress-induced neuronal damage. The compounds were effective in modulating pathways associated with neurodegeneration, demonstrating their potential for treating Alzheimer's disease .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of triazine derivatives showed that modifications at the 2-, 4-, and 6- positions significantly enhanced their cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-([1,1'-Biphenyl]-3-yl)-4,3,5-triazine derivatives?

Methodological Answer : A common approach involves nucleophilic substitution on 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS: 3842-55-5) using biphenyl precursors. For example, refluxing the chloro-triazine derivative with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields functionalized triazines . Purification typically involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography.

Q. Q2. How is the compound characterized for purity and structural integrity?

Methodological Answer : Characterization involves:

  • Melting point analysis (138–140°C for related triazines) .
  • Spectroscopy :
    • ¹H/¹³C-NMR to confirm substitution patterns (e.g., aromatic proton integration and coupling constants) .
    • IR spectroscopy to detect functional groups (e.g., C-Cl stretching at ~750 cm⁻¹) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+Na]+ peaks) .

Q. Table 1: Key Physical Properties

PropertyValueSource
Melting Point138–140°C
SolubilityToluene (high)
Molecular Weight267.71 g/mol
Refractive Index1.57

Advanced Research Questions

Q. Q3. What challenges arise in optimizing reaction yields for triazine derivatives, and how are they addressed?

Methodological Answer : Key challenges include:

  • Byproduct formation from incomplete substitution or side reactions (e.g., phosphonium intermediates in nucleophilic substitutions) .
  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity but may require rigorous drying to avoid hydrolysis .
  • Catalyst use : Bases like DIPEA (N,N-diisopropylethylamine) improve substitution efficiency but must be stoichiometrically controlled to prevent dechlorination .

Q. Q4. How do electronic properties of 2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine influence its application in materials science?

Methodological Answer : The compound’s electron-deficient triazine core and extended π-conjugation from biphenyl groups make it suitable for:

  • Electron transport layers (ETLs) in OLEDs due to high electron affinity .
  • Coordination chemistry : Chlorine atoms act as leaving groups for metal-ligand complexes (e.g., with Pt or Ir for phosphorescent materials) .
    Experimental validation involves cyclic voltammetry (CV) to measure reduction potentials and DFT calculations to map frontier molecular orbitals .

Q. Q5. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

Methodological Answer :

  • Comparative analysis : Reference spectra of analogous compounds (e.g., 4,6-diphenoxy-1,3,5-triazin-2-yl derivatives) to identify expected shifts .
  • Decoupling experiments : Use DEPT or HSQC NMR to distinguish overlapping signals in aromatic regions .
  • X-ray crystallography for unambiguous confirmation of solid-state structures .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionSource
TemperatureReflux (80–100°C)
SolventEthanol or CH₂Cl₂
CatalystDIPEA (1.1 equiv.)
Reaction Time4–6 hours

Mechanistic and Environmental Considerations

Q. Q6. What mechanistic insights exist for nucleophilic substitution on triazine cores?

Methodological Answer : Studies on 2-chloro-4,6-diphenyl-1,3,5-triazine suggest a two-step mechanism:

Phosphonium intermediate formation via reaction with tributylphosphine .

Nucleophilic attack by amines or phenols, facilitated by electron-withdrawing substituents on the triazine ring .
Kinetic studies using HPLC or in-situ IR spectroscopy can monitor intermediate stability .

Q. Q7. What are the environmental implications of triazine derivatives, and how are they assessed?

Methodological Answer :

  • Ecotoxicity assays : Evaluate biodegradability and bioaccumulation potential using OECD guidelines (e.g., Daphnia magna toxicity tests) .
  • Fate studies : Track persistence in water/soil via LC-MS/MS and model degradation pathways (e.g., hydrolysis under alkaline conditions) .

Data Contradictions and Validation

Q. Q8. How to address conflicting solubility data (e.g., toluene vs. hexane) in literature?

Methodological Answer :

  • Reproducibility tests : Repeat solubility assays under controlled conditions (e.g., 25°C, inert atmosphere).
  • Ternary phase diagrams to map solvent mixtures that enhance solubility .

Q. Q9. Why do melting points vary across synthetic batches?

Methodological Answer : Variations arise from:

  • Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. hexane) can yield distinct crystal forms .
  • Impurities : Trace solvents or unreacted precursors depress melting points. Purity analysis via HPLC or DSC is critical .

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